![molecular formula C15H21ClN4O B3837310 N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide](/img/structure/B3837310.png)
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide
Overview
Description
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide typically involves a multi-step process. One common method includes the condensation of 3-chlorobenzaldehyde with 4-ethylpiperazine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as sodium hydroxide or ammonia; reactions are carried out in polar solvents like water or ethanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with neurotransmitter receptors, influencing neurological functions and potentially offering therapeutic benefits for neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide
- N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide
- N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-isopropylpiperazin-1-yl)acetamide
Uniqueness
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the ethyl group on the piperazine ring, in particular, may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in therapeutic applications.
Properties
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-ethylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O/c1-2-19-6-8-20(9-7-19)12-15(21)18-17-11-13-4-3-5-14(16)10-13/h3-5,10-11H,2,6-9,12H2,1H3,(H,18,21)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVRGQPGCBYHMH-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NN=CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC(=O)N/N=C/C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(azepan-1-yl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide](/img/structure/B3837233.png)
![2-({3-[ethyl(4-pyridinylmethyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B3837235.png)
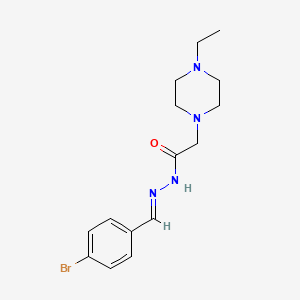
![2-Benzylchromeno[3,4-d]triazol-4-one](/img/structure/B3837267.png)
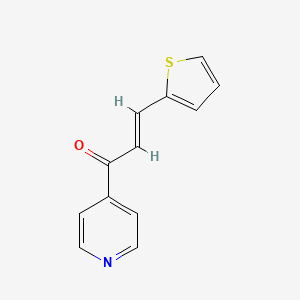
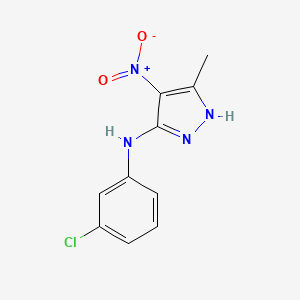
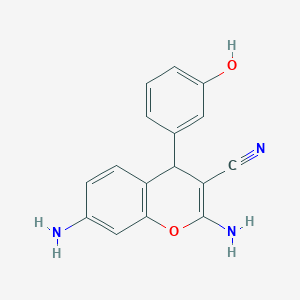
![2-(azocan-1-yl)-N-[(E)-thiophen-3-ylmethylideneamino]acetamide](/img/structure/B3837288.png)
![2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B3837294.png)
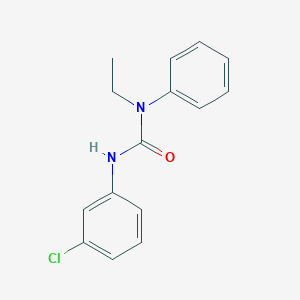
![2-(azocan-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide](/img/structure/B3837307.png)
![3-[4-(4-Ethoxyphenyl)-2-oxocyclohex-3-en-1-yl]propanoic acid](/img/structure/B3837308.png)
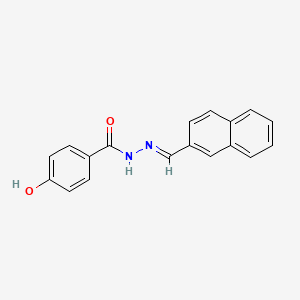
![4-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3837328.png)
